molecular formula C8H14N2O B12879708 4-Ethyl-3-propyl-1H-pyrazol-5(4H)-one

4-Ethyl-3-propyl-1H-pyrazol-5(4H)-one

Cat. No.: B12879708
M. Wt: 154.21 g/mol
InChI Key: XANYIPWEVPNIEX-UHFFFAOYSA-N
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Description

4-Ethyl-3-propyl-1H-pyrazol-5(4H)-one is an organic compound belonging to the pyrazolone family. Pyrazolones are known for their diverse biological activities and are often used in pharmaceuticals and agrochemicals. This compound, with its unique ethyl and propyl substitutions, may exhibit distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-3-propyl-1H-pyrazol-5(4H)-one typically involves the condensation of appropriate hydrazines with β-diketones or their equivalents. The reaction is usually carried out under acidic or basic conditions, often requiring heating to facilitate the formation of the pyrazolone ring.

Industrial Production Methods

Industrial production methods for pyrazolones generally involve large-scale batch or continuous processes. These methods optimize reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Specific details for this compound would require further research.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-3-propyl-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding pyrazolone derivatives.

    Reduction: Reduction reactions can lead to the formation of hydropyrazolones.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxypyrazolones, while substitution reactions can produce various functionalized pyrazolones.

Scientific Research Applications

4-Ethyl-3-propyl-1H-pyrazol-5(4H)-one may have several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of agrochemicals or other industrial products.

Mechanism of Action

The mechanism of action for 4-Ethyl-3-propyl-1H-pyrazol-5(4H)-one would depend on its specific biological activity. Generally, pyrazolones may interact with enzymes or receptors, modulating biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-3-propyl-1H-pyrazol-5(4H)-one
  • 4-Ethyl-3-methyl-1H-pyrazol-5(4H)-one
  • 4-Phenyl-3-propyl-1H-pyrazol-5(4H)-one

Uniqueness

4-Ethyl-3-propyl-1H-pyrazol-5(4H)-one is unique due to its specific ethyl and propyl substitutions, which may confer distinct chemical and biological properties compared to other pyrazolones

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

4-ethyl-3-propyl-1,4-dihydropyrazol-5-one

InChI

InChI=1S/C8H14N2O/c1-3-5-7-6(4-2)8(11)10-9-7/h6H,3-5H2,1-2H3,(H,10,11)

InChI Key

XANYIPWEVPNIEX-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NNC(=O)C1CC

Origin of Product

United States

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